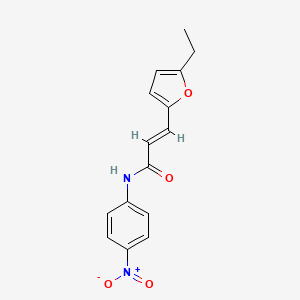
(E)-3-(5-ethylfuran-2-yl)-N-(4-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(5-ethylfuran-2-yl)-N-(4-nitrophenyl)acrylamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a type of acrylamide that has a nitrophenyl group attached to it, making it a useful tool for studying various biological processes.
作用機序
The mechanism of action of (E)-3-(5-ethylfuran-2-yl)-N-(4-nitrophenyl)acrylamide involves its ability to bind to specific biological molecules and induce a fluorescent signal. This allows researchers to monitor the activity of these molecules in real-time and gain insights into their function and regulation.
Biochemical and Physiological Effects:
(E)-3-(5-ethylfuran-2-yl)-N-(4-nitrophenyl)acrylamide has been shown to have minimal biochemical and physiological effects on living organisms. However, it is important to note that this compound should be used with caution in lab experiments, as it may interfere with the function of certain biological molecules.
実験室実験の利点と制限
The advantages of using (E)-3-(5-ethylfuran-2-yl)-N-(4-nitrophenyl)acrylamide in lab experiments include its ability to monitor the activity of specific biological molecules in real-time, its ease of use, and its low toxicity. However, its limitations include its potential to interfere with the function of certain biological molecules and its limited applications in certain experimental settings.
将来の方向性
There are several future directions for the use of (E)-3-(5-ethylfuran-2-yl)-N-(4-nitrophenyl)acrylamide in scientific research. One potential direction is the development of new fluorescent probes based on this compound that can be used to study different biological processes. Another direction is the use of this compound in drug discovery and development, as it may be useful in identifying new drug targets and screening potential drug candidates. Additionally, further research is needed to fully understand the mechanism of action of (E)-3-(5-ethylfuran-2-yl)-N-(4-nitrophenyl)acrylamide and its potential applications in various experimental settings.
合成法
The synthesis of (E)-3-(5-ethylfuran-2-yl)-N-(4-nitrophenyl)acrylamide involves the reaction of 5-ethylfuran-2-carboxylic acid with thionyl chloride to form 5-ethylfuran-2-carbonyl chloride. This is then reacted with 4-nitroaniline to form (E)-3-(5-ethylfuran-2-yl)-N-(4-nitrophenyl)acrylamide. The reaction mechanism involves the formation of an amide bond between the carbonyl group of the furan ring and the amino group of the nitrophenyl group.
科学的研究の応用
(E)-3-(5-ethylfuran-2-yl)-N-(4-nitrophenyl)acrylamide has several scientific research applications. It has been used as a fluorescent probe to study protein-protein interactions and enzyme activity. This compound has also been used as a tool to study the structure and function of various biological molecules, including enzymes, receptors, and ion channels.
特性
IUPAC Name |
(E)-3-(5-ethylfuran-2-yl)-N-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-2-13-7-8-14(21-13)9-10-15(18)16-11-3-5-12(6-4-11)17(19)20/h3-10H,2H2,1H3,(H,16,18)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCVKCYCJHUNTH-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

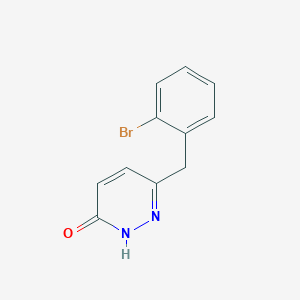
![Methyl 3-[(trifluoromethyl)sulfanyl]propanoate](/img/structure/B2563706.png)


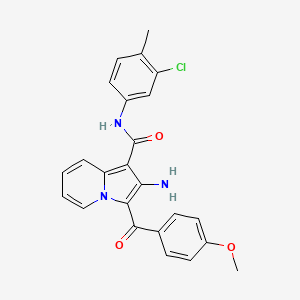
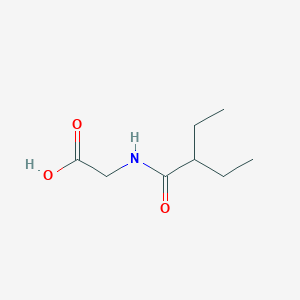
![1-(Tert-butyl)-4-[(cinnamoyloxy)imino]cyclohexane](/img/structure/B2563713.png)
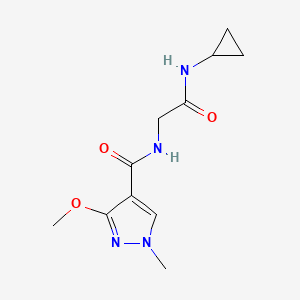
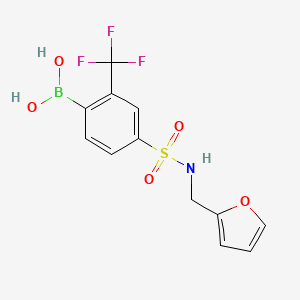

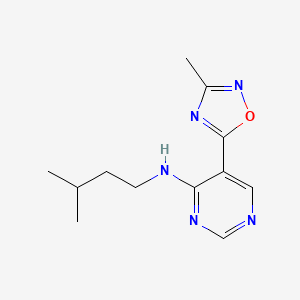

![1-[4-(6,8-Dibromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]pyrrolidine-2,5-dione](/img/structure/B2563723.png)
![1-[(2-Methyloxolan-3-yl)amino]propan-2-ol](/img/structure/B2563728.png)